Trimethoxy[(trimethylsilyl)ethynyl]silane
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Overview
Description
Synthesis Analysis
Trimethoxysilane can be produced in a complicated synthesis . This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper . Then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . This trimethoxysilane synthesis is suitable for industrialized production as the synthesis is simple and convenient to operate .Molecular Structure Analysis
The molecular structure of TMES is represented by the formula C8H18O3Si2 . It is a silyl-substituted ethynylsilane, which means that it is highly reactive and can easily form covalent bonds with other molecules.Chemical Reactions Analysis
Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .Physical And Chemical Properties Analysis
TMES is a liquid . Its molecular weight is 218.4 . The InChI code for TMES is 1S/C8H18O3Si2/c1-9-13(10-2,11-3)8-7-12(4,5)6/h1-6H3 .Scientific Research Applications
Silane-Based Coatings
“Trimethoxy[(trimethylsilyl)ethynyl]silane” can potentially be used as a silane-based coating on various electronic devices to improve adhesion and thermal stability. Similar compounds have been used on quantum dot (QD) light-emitting diodes .
Synthesis of Molecular Sieves
This compound may be involved in the synthesis of pure silica zeolite molecular sieves, which are structures used for separating molecules based on size during filtration processes .
Chemical Vapor Deposition (CVD)
In the context of graphene production, compounds like “Trimethoxy[(trimethylsilyl)ethynyl]silane” could facilitate the removal of graphene after CVD, which is a critical step in manufacturing high-quality graphene sheets .
Localized Surface Plasmon Resonance (LSPR)
Molecularly imprinted sol-gels synthesized using similar silane compounds can be used for the fabrication of LSPR, which is a property of metal nanoparticles that can be exploited in various sensing applications .
Silane Coupling Agents Production
Polymerization Reactions
Mechanism of Action
Target of Action
Trimethoxy[(trimethylsilyl)ethynyl]silane is a chemical compound used primarily in the field of materials science and chemistry
Mode of Action
The compound contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. This allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions.
Biochemical Pathways
Result of Action
The primary result of the action of Trimethoxy[(trimethylsilyl)ethynyl]silane is the formation of new compounds through reactions such as copolymerization, polycondensation, and disproportionation. These reactions can lead to the creation of various materials with different properties, depending on the specific reaction conditions and other reactants involved.
Action Environment
The efficacy and stability of Trimethoxy[(trimethylsilyl)ethynyl]silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the siloxane bonds. Additionally, the temperature and pressure conditions can affect the rate and outcome of the reactions it participates in.
properties
IUPAC Name |
trimethoxy(2-trimethylsilylethynyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si2/c1-9-13(10-2,11-3)8-7-12(4,5)6/h1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTVWYZHRAYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C#C[Si](C)(C)C)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy[(trimethylsilyl)ethynyl]silane |
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